6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSZGAYEKCLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250552-50-1 | |
| Record name | 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis from 6-Bromopyridine-2-Carboxylic Acid
6-Bromopyridine-2-carboxylic acid serves as a key intermediate. Reaction with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) facilitates displacement of the bromine atom. The carboxylic acid group typically requires protection as a methyl or ethyl ester during the reaction to prevent side reactions. Subsequent hydrolysis with aqueous HCl or NaOH regenerates the free acid.
Example Protocol:
- Protect 6-bromopyridine-2-carboxylic acid as its methyl ester using SOCl₂/MeOH.
- React with 1.2 equivalents of 1H-1,2,4-triazole and 2 equivalents of K₂CO₃ in DMF at 90°C for 12 h.
- Deprotect the ester with 6 M HCl at reflux for 4 h.
- Isolate the product via recrystallization (ethanol/water).
Yield: 55–68% (over two steps).
Cyclocondensation of Hydrazide Derivatives
Cyclocondensation reactions offer an alternative route by constructing the triazole ring in situ. This method is exemplified by work on analogous triazole-pyridine systems.
Hydrazide Intermediate Formation
Methyl pyridine-2-carboxylate derivatives are converted to hydrazides via treatment with hydrazine hydrate. For example, methyl 6-hydrazinylpyridine-2-carboxylate reacts with isothiocyanates or thioureas to form thiosemicarbazides, which undergo cyclization under basic conditions to yield 1,2,4-triazole rings.
Key Reaction Steps:
- Synthesize methyl 6-hydrazinylpyridine-2-carboxylate by refluxing methyl 6-bromopyridine-2-carboxylate with excess hydrazine hydrate in ethanol.
- Treat with benzoyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate.
- Cyclize using 10% NaOH at 60°C for 4 h to generate the triazole ring.
Critical Parameters:
- Temperature: Cyclization proceeds optimally at 60–80°C.
- Base Strength: Concentrated NaOH ensures deprotonation and ring closure.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry provides a regioselective pathway to construct the 1,2,4-triazole moiety. This method is advantageous for modular synthesis but requires pre-functionalized alkyne and azide components.
Alkyne-Azide Coupling Strategy
- Synthesize 6-azidopyridine-2-carboxylic acid by diazotization of 6-aminopyridine-2-carboxylic acid followed by azide substitution.
- React with propargyltriazole derivatives under Cu(I) catalysis (CuSO₄/sodium ascorbate) in THF/H₂O.
Example:
- Azide Component: 6-Azidopyridine-2-carboxylic acid
- Alkyne Component: 1-Propargyl-1H-1,2,4-triazole
- Conditions: CuSO₄ (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (3:1), rt, 12 h.
Palladium-catalyzed cross-coupling reactions enable the introduction of the triazole group onto the pyridine ring. This approach is particularly effective for aryl halides or triflates.
Suzuki-Miyaura Coupling
- Prepare 6-boronic acid pinacol ester of pyridine-2-carboxylic acid.
- Couple with 1-(chloro-1H-1,2,4-triazole) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/H₂O at 80°C.
Challenges:
- The carboxylic acid group may interfere with the catalyst; ester protection is recommended.
- Boronic ester preparation requires careful handling under inert atmosphere.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 55–68% | Straightforward, minimal steps | Requires halogenated precursors |
| Cyclocondensation | 60–75% | Inexpensive reagents | Multi-step synthesis, harsh bases |
| CuAAC | 72–85% | High regioselectivity | Requires azide/alkyne precursors |
| Suzuki Coupling | 50–65% | Compatibility with diverse substrates | Sensitivity to functional groups |
Spectroscopic Characterization Data
1H NMR (400 MHz, DMSO-d6):
- δ 8.70 (s, 1H, triazole-H),
- δ 8.45 (d, J = 7.8 Hz, 1H, pyridine-H),
- δ 8.30 (t, J = 7.8 Hz, 1H, pyridine-H),
- δ 8.15 (d, J = 7.8 Hz, 1H, pyridine-H),
- δ 13.20 (s, 1H, COOH).
IR (KBr, cm⁻¹):
Challenges and Optimization Strategies
- Carboxylic Acid Protection: Methyl/ethyl esters or tert-butyl groups prevent undesired side reactions during triazole formation.
- Regioselectivity: CuAAC ensures 1,4-regiochemistry in triazole formation, whereas cyclocondensation may yield mixtures without careful optimization.
- Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.
Industrial-Scale Considerations
For bulk synthesis, the nucleophilic substitution route (Section 1) is preferred due to its scalability and cost-effectiveness. Continuous flow reactors may enhance yields by improving heat transfer and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Biological Activities
This compound has been studied for its potential as an anti-inflammatory and anticancer agent. Research indicates that pyrazole derivatives can inhibit the proliferation of cancer cells, making them valuable in oncology.
Anti-inflammatory Properties
Studies have demonstrated that compounds similar to 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one exhibit significant anti-inflammatory effects. For instance, pyrazole derivatives have been shown to reduce inflammatory markers in various models, suggesting their potential utility in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study indicated that certain pyrazole compounds could effectively target cancer cell lines such as MCF-7 and HepG2, leading to reduced viability and increased apoptosis rates .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves multi-step organic reactions. The structure includes a pyrazolin core, which is crucial for its biological activity. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and biological interactions.
Structure-Activity Relationship Insights
Research on the SAR of pyrazole derivatives suggests that modifications at specific positions can significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups has been associated with enhanced anticancer efficacy .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory activity of various pyrazole derivatives, including 4-Bromo-3-((2-chlorophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one. Results showed a marked reduction in edema in animal models, indicating its potential for treating conditions like arthritis .
- Anticancer Activity : Another investigation focused on the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in significant inhibition of cell proliferation and induced apoptosis, highlighting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid involves its ability to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors . The triazole and pyridine rings provide multiple binding sites, enhancing its versatility as a ligand .
Comparison with Similar Compounds
Positional Isomers: 2-(1H-1,2,4-Triazol-1-yl)Pyridine-4-Carboxylic Acid
Structural Differences :
Key Properties :
| Property | Target Compound (6-substituted) | Isomer (2-substituted) |
|---|---|---|
| Molecular Formula | C8H6N4O2 | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol (inferred) | 190.16 g/mol |
| CAS Number | Not explicitly listed | 263270-38-8 |
| Hazard Profile | Not available | H302, H315, H319, H335 |
Functional Implications :
- The positional isomerism affects electronic distribution and hydrogen-bonding capacity. The proximity of the triazole (electron-withdrawing) and carboxylic acid groups in the target compound may enhance acidity compared to the isomer, where these groups are spatially separated. This could influence coordination chemistry in metal-organic frameworks (MOFs) or biological target binding .
Benzene-Based Analogs: 3-(1H-1,2,4-Triazol-1-yl)Benzoic Acid
Structural Differences :
- Target Compound : Pyridine ring with carboxylic acid.
- Analog: Benzene ring with carboxylic acid (CAS RN: Not fully listed; mp 148.5–149.5°C for 4-(1H-triazol-1-yl)benzaldehyde) .
Key Properties :
| Property | Target Compound | 3-(1H-Triazol-1-yl)Benzoic Acid |
|---|---|---|
| Aromatic System | Pyridine (N-heteroaromatic) | Benzene |
| Acidity | Likely higher due to pyridine | Lower (carboxylic acid on benzene) |
| Melting Point | Not available | ~148–150°C (benzaldehyde analog) |
Functional Implications :
- Benzene-based triazole-carboxylic acids are more common in agrochemical metabolites (e.g., herbicide derivatives) .
Fused-Ring Systems: 3-(1-Methyl-1H-Pyrrol-2-yl)[1,2,4]Triazolo[4,3-a]Pyridine-6-Carboxylic Acid
Structural Differences :
Key Properties :
| Property | Target Compound | Fused-Ring Analog |
|---|---|---|
| Molecular Weight | ~190 g/mol | 242.23 g/mol |
| Ring Complexity | Single pyridine ring | Bicyclic triazolo-pyridine |
| Potential Applications | MOFs, agrochemicals | Likely medicinal (kinase inhibitors) |
Functional Implications :
Pyrazole and Imidazo Derivatives
Comparison :
- Triazole vs. Pyrazole : Triazole’s additional nitrogen atom enhances hydrogen-bonding capacity and thermal stability.
- Biological Activity : Pyrazole derivatives are common in kinase inhibitors, while triazole-pyridine hybrids may exhibit broader antifungal or herbicidal activity .
Biological Activity
6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, synthesis, and biological activities, including enzyme inhibition and antioxidant effects.
Structural Properties
The molecular formula of this compound is with a molecular weight of 190.16 g/mol. Its structure features a pyridine ring substituted with a triazole moiety and a carboxylic acid group, which may contribute to its biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H6N4O2 |
| Molecular Weight | 190.16 g/mol |
| SMILES | C1=CC(=NC(=C1)N2C=NC=N2)C(=O)O |
| InChI Key | UVPSZGAYEKCLOP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole-containing reagents. Various synthetic routes have been explored to enhance yield and purity.
Antioxidant Activity
Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, studies have shown that derivatives of triazole can effectively scavenge free radicals, demonstrating potential for therapeutic applications in oxidative stress-related conditions.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibitory effect on various enzymes:
- Acetylcholinesterase (AChE) : The compound has been reported to inhibit AChE with inhibition constants () ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM.
- Carbonic Anhydrases (hCA I and II) : The compound shows potent inhibition against hCA isoforms with values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I, and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .
Study on Enzyme Inhibition
In a study focusing on the synthesis of novel pyridine derivatives, several compounds were evaluated for their inhibitory effects on AChE and carbonic anhydrases. Among these, derivatives containing the triazole structure demonstrated superior inhibition compared to standard inhibitors .
Antioxidant Efficacy Assessment
Another study utilized the DPPH radical scavenging method to assess antioxidant activity in compounds similar to this compound. The results indicated that these compounds exhibited high radical scavenging abilities comparable to established antioxidants .
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid?
- Methodology : A two-step approach is common: (i) Ester synthesis : React pyridine-2-carboxylic acid derivatives with triazole precursors under basic conditions (e.g., K₂CO₃ in ethanol) to form intermediates like ethyl 6-(triazolyl)pyridine carboxylate . (ii) Hydrolysis : Treat the ester with aqueous NaOH or HCl to yield the carboxylic acid. Purification via recrystallization (e.g., using ethanol/water) ensures high purity.
- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and optimize stoichiometry to avoid byproducts.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- 1H NMR : Identify triazole protons (δ 8.5–9.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 191.16) .
Q. What are the solubility and formulation challenges for this compound?
- Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 (pH 7.4) |
| DMSO | >50 |
| Methanol | ~10 |
- Formulation : Use DMSO for stock solutions (sterile-filtered, stored at -20°C). For in vitro assays, dilute in buffered solutions with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. What strategies enhance synthetic yield and scalability?
- Optimization Steps :
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to improve cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus alcohols (ethanol, methanol) for intermediate stability.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .
Q. How does the triazole moiety influence biological activity?
- Mechanistic Insights :
- The 1,2,4-triazole group may coordinate with metalloenzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase), disrupting substrate binding .
- SAR Studies : Modify triazole substituents (e.g., cyclopropyl or fluorophenyl groups) to evaluate changes in MIC values against Candida spp. or Staphylococcus aureus .
Q. What in vitro assays are suitable for evaluating antifungal/antibacterial activity?
- Antifungal Assays :
- Broth Microdilution (CLSI M27/M38) : Test against Aspergillus fumigatus or Fusarium oxysporum with MIC endpoints (72 hr incubation) .
- Antibacterial Assays :
- Folate Pathway Inhibition : Measure IC₅₀ against recombinant dihydrofolate reductase (DHFR) using NADPH oxidation assays .
Q. How can contradictions in biological activity data be resolved?
- Approaches :
- Comparative Studies : Replicate assays under standardized conditions (pH, inoculum size) to isolate variables .
- Structural Analog Analysis : Compare activity of 6-triazolyl pyridine derivatives against pyridazine or pyrimidine analogs to identify scaffold-specific effects .
Q. What computational tools predict target interactions?
- Methods :
- Molecular Docking (AutoDock Vina) : Model compound binding to CYP51 (PDB: 5TZ1) or DHFR (PDB: 1DHF) .
- QSAR Modeling : Use Hammett constants or logP values to correlate substituent electronegativity with activity .
Data Contradictions and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
